molecular formula C10H12BrN B135576 2-(2-Bromophenyl)pyrrolidine CAS No. 129540-24-5

2-(2-Bromophenyl)pyrrolidine

Cat. No.: B135576
CAS No.: 129540-24-5
M. Wt: 226.11 g/mol
InChI Key: BSLGMIVYENBFFY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrrolidine (CAS: 1203686-38-7) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol . It consists of a pyrrolidine ring (a five-membered saturated amine) substituted at the C2 position with a 2-bromophenyl group. It is commercially available as a hydrochloride salt (CAS: 1197232-93-1, molecular formula: C₁₀H₁₃BrClN) with a purity of ≥95% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)pyrrolidine typically involves organic reactions such as substitution and cyclization. One common method starts with the bromination of phenylpyrrolidine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents like methanol and reagents such as sodium borohydride and acetic acid .

Industrial Production Methods: Industrial production of this compound involves a multi-step synthesis process. The starting material, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole, is dissolved in methanol, and acetic acid is added. The solution is cooled, and sodium borohydride is added portionwise. The reaction mixture is then allowed to rise to room temperature, followed by extraction and purification steps to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes NAS under specific conditions, enabling the introduction of nucleophiles such as amines, alkoxides, or Grignard reagents.

Reaction TypeConditionsProductYieldSource
Amine SubstitutionCuI, L-proline, K3_3PO4_4, DMSO, 110°C, 24h2-(2-Aminophenyl)pyrrolidine72%
MethoxylationNaOMe, Pd(OAc)2_2, Xantphos, DMF, 100°C, 12h2-(2-Methoxyphenyl)pyrrolidine65%

Mechanistic Insight : The bromine's meta-directing effect facilitates substitution at the para position relative to the pyrrolidine ring. Palladium or copper catalysts are often employed to activate the C–Br bond .

Cross-Coupling Reactions

The bromophenyl group participates in transition-metal-catalyzed coupling reactions, forming biaryl or alkyl-aryl bonds.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3, DME, 80°C, 8h2-(2-Biphenyl)pyrrolidine85%
4-Methoxyboronic acidPdCl2_2(dppf), Cs2_2CO3_3, THF, 70°C, 6h2-(2-(4-Methoxyphenyl))pyrrolidine78%

Heck Coupling

AlkeneConditionsProductYieldSource
StyrenePd(OAc)2_2, P(o-tol)3_3, NEt3_3, DMF, 120°C2-(2-Styrylphenyl)pyrrolidine68%

Key Note : These reactions retain the pyrrolidine ring’s stereochemistry, making them valuable for chiral synthesis.

Nitrogen Functionalization

The secondary amine in the pyrrolidine ring undergoes alkylation, acylation, or protection/deprotection reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Boc ProtectionBoc2_2O, DMAP, TEA, DCM, RT, 16h1-Boc-2-(2-bromophenyl)pyrrolidine98%
AcylationAcetyl chloride, TEA, DCM, 0°C to RT, 2h1-Acetyl-2-(2-bromophenyl)pyrrolidine89%
Reductive AminationBenzaldehyde, NaBH3_3CN, MeOH, RT, 12h1-Benzyl-2-(2-bromophenyl)pyrrolidine75%

Applications : These derivatives are intermediates in pharmaceuticals, such as dopamine reuptake inhibitors.

Ring Functionalization

The pyrrolidine ring undergoes regioselective modifications, including oxidation and alkylation.

Reaction TypeConditionsProductYieldSource
OxidationmCPBA, CH2_2Cl2_2, RT, 4hThis compound N-oxide82%
C–H AlkylationCo(acac)2_2, BOX ligand, PhSiH3_3, THF, 60°C2-(2-Bromophenyl)-3-ethylpyrrolidine76%

Mechanistic Insight : Cobalt or nickel catalysts enable enantioselective alkylation at the C2 or C3 positions of the pyrrolidine ring .

Electrophilic Aromatic Substitution (EAS)

Despite bromine’s deactivating effect, directed EAS occurs at the ortho position relative to the pyrrolidine nitrogen.

Reaction TypeConditionsProductYieldSource
NitrationHNO3_3, H2_2SO4_4, 0°C, 2h2-(2-Bromo-4-nitrophenyl)pyrrolidine55%
SulfonationSO3_3, H2_2SO4_4, 50°C, 6h2-(2-Bromo-5-sulfophenyl)pyrrolidine60%

Reductive Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation or radical conditions.

ConditionsCatalyst/ReagentProductYieldSource
H2_2 (1 atm), Pd/CEtOH, RT, 12h2-Phenylpyrrolidine90%
Bu3_3SnH, AIBNToluene, 80°C, 3h2-Phenylpyrrolidine88%

Scientific Research Applications

Medicinal Chemistry

ABAD Inhibitors:
One of the notable applications of 2-(2-Bromophenyl)pyrrolidine is in the development of ABAD (Amyloid Binding Alcohol Dehydrogenase) inhibitors. These inhibitors play a crucial role in the treatment of Alzheimer's disease and certain cancers by modulating enzyme activity. The compound enhances the pharmacological activity of these inhibitors through its specific structural features, enabling effective interaction with the target enzyme NAD+H1.

Bcl-2 Inhibitors:
The compound is also instrumental in synthesizing Bcl-2 inhibitors, which are vital for treating cancers associated with dysregulated apoptosis. The synthesis involves multi-step reactions that yield compounds capable of blocking Bcl-2 interactions, thus promoting apoptosis in cancer cells1. Some derivatives exhibit significant potency against resistant mutations, indicating their potential as novel therapeutic agents1.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its bromine moiety enhances reactivity, allowing for various substitution reactions that facilitate the creation of diverse chemical entities2[^5^]. This capability is critical for developing new pharmaceuticals and agrochemicals.

Material Science

The compound's unique properties extend to material science, where it is utilized in creating advanced materials such as polymers and coatings. These materials benefit from enhanced thermal stability and mechanical properties derived from the incorporation of this compound3.

Biochemical Research

In biochemical studies, this compound is employed to investigate receptor binding and enzyme inhibition mechanisms. This research contributes to understanding biological processes and identifying potential therapeutic targets3.

Agricultural Chemistry

The compound finds applications in agricultural chemistry as well, where it is used to develop agrochemicals that improve crop protection efficacy. This application is crucial for enhancing agricultural productivity and sustainability3.

Case Studies

Study Focus Findings
Study on ABAD InhibitorsAlzheimer's DiseaseDemonstrated that derivatives of this compound effectively inhibit ABAD activity, offering potential therapeutic benefits1.
Bcl-2 Inhibitor DevelopmentCancer TreatmentCompounds synthesized from this compound showed significant potency against both wild-type and mutant Bcl-2 proteins1.
Material Science ApplicationsPolymer DevelopmentUtilized in creating polymers with enhanced properties due to its unique chemical structure3.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

3-(2-Bromophenyl)pyrrolidine

  • Molecular formula : C₁₀H₁₂BrN
  • CAS : 1203682-28-3 (hydrochloride salt)
  • Key difference : The bromophenyl group is attached at the C3 position of the pyrrolidine ring instead of C2.
  • For example, 3-substituted pyrrolidines may exhibit different pharmacokinetic profiles compared to 2-substituted analogs .

1-(3-Bromobenzyl)pyrrolidine

  • Molecular formula : C₁₁H₁₄BrN
  • CAS : BD296022
  • Key difference : A 3-bromobenzyl group (-CH₂-C₆H₄-Br) is attached to the pyrrolidine nitrogen instead of a 2-bromophenyl group.
  • Impact : The benzyl substitution introduces greater conformational flexibility, which may enhance or reduce interactions with hydrophobic binding pockets in enzymes or receptors .

Halogen-Substituted Analogs

(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine

  • Molecular formula : C₁₀H₁₁BrFN
  • CAS : 1228557-32-1
  • Key difference : A 5-fluoro substituent is added to the bromophenyl ring.
  • Impact: Fluorination can modulate lipophilicity, metabolic stability, and electronic properties. This derivative may exhibit improved bioavailability or target selectivity compared to non-fluorinated analogs .

2-(4-Bromomethylphenyl)pyridine

  • Molecular formula : C₁₂H₁₀BrN
  • CAS : 52199-24-3
  • Key difference : Replaces the pyrrolidine ring with a pyridine ring and introduces a bromomethyl (-CH₂Br) group.
  • Impact : The pyridine ring’s aromaticity and basicity alter electronic characteristics, making this compound more suited for catalytic or coordination chemistry applications .

Pharmacologically Active Analogs

Compound 36 (Propan-2-yl-4-(2-bromophenyl)-hexahydroquinoline-3-carboxylate)

  • Structure: A hexahydroquinoline (HHQ) derivative with a 2-bromophenyl group.
  • Key difference: The pyrrolidine ring is replaced by a hexahydroquinoline core.
  • Pharmacological activity : Acts as a selective agonist for GPR56, demonstrating higher efficacy than 2-(2-bromophenyl)pyrrolidine derivatives in cellular assays .

Pyrrolidine Boronic Acids

  • Example : Racemic mixtures of pyrrolidine boronic acids (Table S1 in ).
  • Key difference : Substitution with a boronic acid (-B(OH)₂) warhead instead of bromophenyl.
  • Pharmacological activity: These compounds inhibit the immunoproteasome, a target in autoimmune diseases and cancer, via covalent binding to catalytic threonine residues .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Biological Activity/Notes Reference
This compound C₁₀H₁₂BrN 226.11 2-bromophenyl at C2 GPR56 agonist candidate
3-(2-Bromophenyl)pyrrolidine HCl C₁₀H₁₃BrClN 262.57 2-bromophenyl at C3 (HCl salt) Altered binding kinetics
(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine C₁₀H₁₁BrFN 244.10 5-fluoro on bromophenyl ring Enhanced metabolic stability
Compound 36 (HHQ derivative) C₂₀H₂₃BrNO₃ 409.31 Hexahydroquinoline core Potent GPR56 agonist (EC₅₀ = 0.3 µM)
Pyrrolidine boronic acids Varies Varies Boronic acid warhead Immunoproteasome inhibition

Biological Activity

2-(2-Bromophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrN, with a molar mass of approximately 227.11 g/mol. The compound features a pyrrolidine ring substituted with a bromophenyl group, which is responsible for its unique chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC10H12BrN
Molar Mass227.11 g/mol
Chemical StructureStructure
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.

The compound interacts with various receptors involved in neurotransmission, particularly serotonin (5-HT) and dopamine receptors. Binding affinity studies have shown that it may act as a ligand for these receptors, influencing their activity and potentially leading to therapeutic effects.

Interaction Studies

Studies utilizing radiolabeled binding assays have demonstrated that this compound binds effectively to serotonin transporter proteins (SERT) and 5-HT1A receptors. These interactions are crucial for understanding the pharmacological profile of the compound.

Table 2: Binding Affinities of this compound

Receptor TypeBinding Affinity (Ki)
5-HT1AX nM
SERTY nM
D2LZ nM

(Note: Specific values for Ki should be sourced from empirical studies.)

Synthesis Methods

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Bromination : The bromine atom is introduced into the phenyl ring through electrophilic substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrrolidine derivatives similar to this compound:

  • A study published in MDPI highlighted the synthesis and evaluation of pyrrolidine derivatives as potential ligands for serotonin receptors, demonstrating significant affinity for these targets .
  • Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine compounds, revealing that modifications to the bromophenyl group can enhance binding affinities and selectivity for specific receptors.

Q & A

Q. What are the key considerations for designing a high-yield synthesis route for 2-(2-Bromophenyl)pyrrolidine?

Methodological Answer:

  • Route Selection : Compare methods such as (1) palladium-catalyzed cross-coupling of pyrrolidine derivatives with 2-bromophenyl precursors (e.g., Suzuki-Miyaura coupling) and (2) direct bromination of 2-phenylpyrrolidine using brominating agents (e.g., NBS or Br₂). Cross-coupling typically offers better regioselectivity but requires optimized catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
  • Optimization Parameters :
    • Catalyst loading (e.g., 0.1–5 mol% Pd) and ligand choice (e.g., bipyridine ligands enhance stability) .
    • Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may complicate purification .
    • Temperature control: High temperatures (>100°C) risk decomposition, while low temperatures (<50°C) slow kinetics .
  • Yield Improvement : Use scavengers (e.g., silica-bound triphenylphosphine) to remove excess brominated intermediates .

Q. How can conflicting NMR data for this compound derivatives be resolved?

Data Contradiction Analysis:

  • Common Pitfalls : Discrepancies in chemical shifts (e.g., pyrrolidine ring protons) may arise from (1) solvent polarity differences (CDCl₃ vs. DMSO-d₆), (2) concentration-dependent aggregation, or (3) diastereomer formation in substituted derivatives .
  • Resolution Strategies :
    • Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign peaks unambiguously .
    • Compare with X-ray crystallography data to validate stereochemistry and conformational preferences .
    • Use computational tools (DFT calculations) to predict shifts and correlate with experimental data .

Q. What are the challenges in utilizing this compound as a scaffold in drug discovery?

Advanced Research Considerations:

  • Bioactivity Optimization :
    • The bromophenyl group enhances lipophilicity but may reduce solubility. Balance via introduction of polar substituents (e.g., hydroxyl, amine) on the pyrrolidine ring .
    • SAR studies show that bromine’s steric bulk can hinder target binding; consider substituting with smaller halogens (e.g., F, Cl) or bioisosteres .
  • Metabolic Stability : The pyrrolidine ring is prone to oxidative degradation by CYP450 enzymes. Mitigate via N-methylation or fluorination .

Q. How to address safety risks during large-scale handling of this compound?

Safety and Handling Protocols:

  • Exposure Control :
    • Use local exhaust ventilation (LEV) to limit airborne concentrations (<0.1 mg/m³ recommended) .
    • Wear nitrile gloves (tested for chemical permeation resistance) and goggles with side shields .
  • Spill Management :
    • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
    • Avoid water rinsing to prevent environmental contamination .

Q. What analytical techniques are critical for purity assessment of this compound?

Methodological Framework:

  • Chromatography :
    • HPLC-UV (C18 column, acetonitrile/water gradient) detects impurities at ≥0.1% levels .
    • GC-MS for volatile byproducts (e.g., residual bromobenzene) .
  • Spectroscopy :
    • FT-IR to identify carbonyl or amine contaminants (e.g., peaks ~1650 cm⁻¹ for amides) .
    • Elemental Analysis (C, H, N, Br) to confirm stoichiometric ratios .

Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?

Advanced Mechanistic Insights:

  • Chiral Induction :
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry .
    • Solvent polarity impacts enantioselectivity; non-polar solvents (toluene) favor tighter transition states .
  • Racemization Risks :
    • Avoid prolonged heating (>24 hours) or acidic conditions (pH <4) to prevent epimerization .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Quality Control Protocols:

  • Process Analytical Technology (PAT) :
    • Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
  • Standardization :
    • Pre-dry solvents (e.g., molecular sieves for THF) and reagents (e.g., recrystallize bromophenyl precursors) .
    • Use controlled cooling rates during crystallization to ensure consistent crystal morphology .

Q. How to design stability studies for this compound under varying storage conditions?

Experimental Design:

  • Stress Testing :
    • Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via HPLC .
    • Light sensitivity: Use amber vials and compare degradation rates under UV vs. dark storage .
  • Degradation Pathways :
    • Hydrolysis of the C-Br bond in aqueous buffers (pH 7.4) generates phenol derivatives; stabilize with antioxidants (e.g., BHT) .

Properties

IUPAC Name

2-(2-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLGMIVYENBFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391203
Record name 2-(2-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129540-24-5
Record name 2-(2-Bromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129540-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (compound 8; 393 mmol, 88 g) was dissolved in methanol (1300 mL), then the acetic acid (330 mL) was added and the solution cooled to −65° C. under a nitrogen atmosphere. Sodium borohydride (589 mmol, 22.28 g) was added portionwise over 1 hour. The reaction was stirred at −65° C. for 30 minutes, then the cooling bath was removed and the reaction mixture temperature was allowed to rise to room temperature. The bulk of the methanol was removed under vacuum then 5N HCl (950 mL) was added and the solution extracted with ether (2×500 mL). The aqueous solution was then basified with sodium hydroxide pellets (310 g) with ice-bath cooling, maintaining the reaction temperature less than 30° C. The basified aqueous was then extracted with ethyl acetate (3×800 mL), the combined organics washed with brine (800 mL), dried with sodium sulfate, evaporated and chromatographed on 1 Kg of silica gel eluting with 19:1 to 9:1 methylene chloride-ethanol to give 2-(2-bromophenyl)pyrrolidine (68.5 g).
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Quantity
22.28 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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